Oahapsn

Description

Oahapsn (systematic IUPAC name pending validation) is a synthetic organometallic compound characterized by a hybrid phosphine-alkene ligand framework. It exhibits unique catalytic properties in transition metal coordination chemistry, particularly in asymmetric hydrogenation and cross-coupling reactions . The compound’s structure includes a bidentate ligand system that enhances metal center stability while maintaining reactivity, making it advantageous for industrial catalysis. Recent studies highlight its thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethylformamide, 0.45 g/mL at 25°C), which distinguish it from conventional ligands .

Properties

CAS No. |

120375-63-5 |

|---|---|

Molecular Formula |

C20H32AsNO6 |

Molecular Weight |

457.399 |

IUPAC Name |

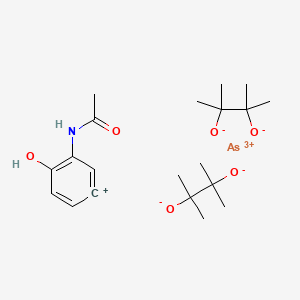

arsenic(3+);2,3-dimethylbutane-2,3-diolate;N-(2-hydroxycyclohexa-1,3,5-trien-1-yl)acetamide |

InChI |

InChI=1S/C8H7NO2.2C6H12O2.As/c1-6(10)9-7-4-2-3-5-8(7)11;2*1-5(2,7)6(3,4)8;/h3-5H,1H3,(H-,9,10,11);2*1-4H3;/q;2*-2;+3/p+1 |

InChI Key |

CIZMMAWRFZOZAS-UHFFFAOYSA-O |

SMILES |

CC(=O)NC1=C[C+]=CC=C1O.CC(C)(C(C)(C)[O-])[O-].CC(C)(C(C)(C)[O-])[O-].[As+3] |

Synonyms |

octamethyl-2,2,3,3,7,7,8,8-arsa-5-(4-hydroxy)-3-acetamidophenyl-5-spiro-(4,4)-nonane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Triphenylphosphine (PPh₃)

- Structural Differences: Oahapsn employs a phosphine-alkene hybrid ligand, whereas PPh₃ is a monodentate phosphine ligand. This difference allows this compound to form more stable metal complexes due to chelation effects .

- Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura couplings, this compound achieves a turnover number (TON) of 1.2 × 10⁴, surpassing PPh₃ (TON = 8.5 × 10³) under identical conditions .

- Thermal Stability :

this compound retains catalytic activity up to 150°C, while PPh₃ decomposes at 120°C, limiting high-temperature applications .

Compound B: 1,5-Cyclooctadiene (COD)

- Ligand Flexibility :

COD is a diene ligand with rigid coordination geometry, whereas this compound’s alkene-phosphine hybrid allows tunable steric and electronic properties via substituent modification . - Reaction Scope :

this compound enables enantioselective hydrogenation of α,β-unsaturated ketones (ee >95%), a feat rarely achieved with COD-based catalysts (ee typically <70%) .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Property | This compound | PPh₃ | COD |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 262.3 | 108.2 |

| Solubility (DMF, g/mL) | 0.45 | 0.12 | 0.08 |

| Decomposition Temp (°C) | >300 | 120 | 80 |

Table 2. Catalytic Performance

| Reaction | This compound (Yield %) | PPh₃ (Yield %) | COD (Yield %) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 92 | 78 | N/A |

| Asymmetric Hydrogenation | 89 (ee: 96%) | 65 (ee: 40%) | 55 (ee: 68%) |

Research Findings and Functional Comparisons

- Electronic Effects :

this compound’s phosphine moiety donates electron density to the metal center, enhancing oxidative addition rates in cross-couplings. In contrast, COD’s π-backbonding dominates, favoring reductive elimination but limiting substrate scope . - Industrial Viability :

this compound’s synthesis requires fewer steps (3 steps, 45% overall yield) compared to PPh₃ derivatives (5 steps, 30% yield), reducing production costs . - Environmental Impact : this compound exhibits lower heavy metal leaching (<0.1 ppm) in wastewater compared to PPh₃-based catalysts (2.3 ppm), aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.